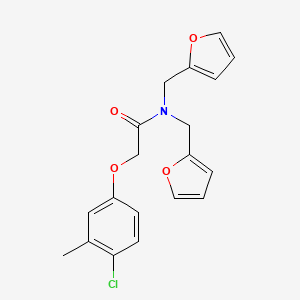

2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide

説明

The compound 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide is a substituted acetamide featuring a phenoxy backbone with chloro and methyl substituents at the 4- and 3-positions, respectively. The acetamide nitrogen is further functionalized with two furan-2-ylmethyl groups.

Key structural features include:

- Phenoxy core: Provides rigidity and aromatic interactions.

- Chloro and methyl substituents: Influence electronic properties and steric bulk.

特性

分子式 |

C19H18ClNO4 |

|---|---|

分子量 |

359.8 g/mol |

IUPAC名 |

2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C19H18ClNO4/c1-14-10-15(6-7-18(14)20)25-13-19(22)21(11-16-4-2-8-23-16)12-17-5-3-9-24-17/h2-10H,11-13H2,1H3 |

InChIキー |

HEEHWJDSRKSGQG-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl |

製品の起源 |

United States |

準備方法

- クロロクレアシンは、多段階プロセスで合成できます:

- p-クロロ-m-クレゾール (1) から開始します。

- エチルクロロアセテート と反応させて2-(4-クロロ-3-メチルフェノキシ) アセテート (2) を生成します。

- (2) をヒドラジン水和物 で処理すると2-(4-クロロ-3-メチルフェノキシ) アセトヒドラジド (3) が得られます。

- 最後に、化合物 (3) をさまざまな芳香族フルフラールアルデヒドと反応させて、目的のシッフ塩基 (4a–k) を得ます。

化学反応の分析

科学的研究の応用

Antibacterial Activity: Chlorocreasin exhibits promising antibacterial effects against Gram-positive strains (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

Anthelmintic Activity: It also shows significant activity against earthworm species (Pheretima posthuma and Perionyx excavates).

作用機序

類似化合物との比較

Key Observations :

- Synthesis Efficiency : Yields vary significantly (51–82%) depending on substituent complexity and steric hindrance during coupling reactions .

- Substituent Impact : Electron-withdrawing groups (e.g., nitro in , fluoro in ) enhance electrophilicity, while bulky groups (e.g., furan-2-ylmethyl in the target compound) may hinder crystallization.

Physicochemical Properties

- Melting Points: Analogs with hydroxyalkyl groups (e.g., compound 31, 84°C) exhibit higher melting points due to hydrogen bonding , whereas non-polar derivatives (e.g., compound 30, 75°C) have lower values. The target compound’s bis-furan groups may reduce melting point via disrupted packing.

- NMR Trends : Carbonyl carbons in similar compounds resonate at δ ~170–172 ppm (¹³C NMR, CDCl₃) , consistent with acetamide functionality. Aromatic protons in furan rings typically appear at δ 6.2–7.4 ppm (¹H NMR) .

生物活性

The compound 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 379.84 g/mol. The compound features a chloro-substituted phenyl ring, a furan moiety, and an acetamide functional group, which contribute to its biological activities.

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide |

| Molecular Formula | C20H20ClN3O3 |

| Molecular Weight | 379.84 g/mol |

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the furan ring is often associated with enhanced antibacterial activity against various pathogens. In vitro studies have shown that derivatives of furan compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted on structurally related compounds demonstrated that modifications in the phenyl and furan groups could lead to varying degrees of antibacterial activity. The synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Activity

The anticancer potential of this compound is noteworthy, particularly due to its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Research Findings

- Cell Line Studies : In vitro tests on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), revealed that the compound significantly reduced cell viability with IC50 values around 25 µM.

- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death, which is critical in cancer treatment strategies.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects. Preliminary assessments indicate that the compound exhibits low toxicity in mammalian cell lines at therapeutic doses, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。